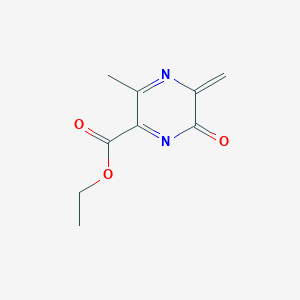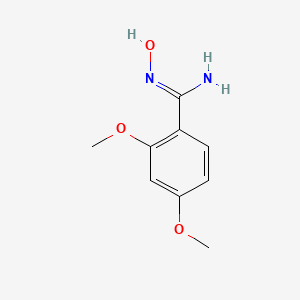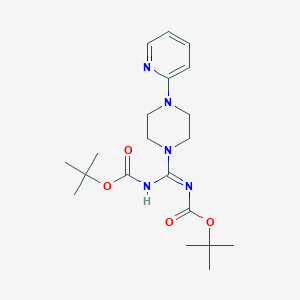![molecular formula C11H18ClO2- B12342852 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride is a bicyclic compound with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride typically involves the reaction of camphor derivatives with appropriate reagents. One common method includes the chlorination of camphor, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Halogen substitution reactions are common, where the chloride group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or ammonia.
Major Products Formed
Aplicaciones Científicas De Investigación
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A well-known compound with a similar bicyclic structure.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups.
Bornane: Another bicyclic compound with related structural features.
Uniqueness
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride stands out due to its specific functional groups and reactivity, making it a versatile compound for various applications. Its unique structure allows for specific interactions and reactions that are not easily achievable with other similar compounds .
Propiedades
Fórmula molecular |
C11H18ClO2- |
|---|---|
Peso molecular |
217.71 g/mol |
Nombre IUPAC |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C11H18O2.ClH/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13;/h7-8H,4-6H2,1-3H3,(H,12,13);1H/p-1 |
Clave InChI |
QQXGTKYWJFHDHL-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2CCC1(C(C2)C(=O)O)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)



![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)



![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)


![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)

